molecular formula C17H21N3O3 B11832184 2-[[(2S)-2-[1H-indol-4-yl(methyl)amino]-3-methylbutanoyl]amino]prop-2-enoic acid

2-[[(2S)-2-[1H-indol-4-yl(methyl)amino]-3-methylbutanoyl]amino]prop-2-enoic acid

Cat. No.: B11832184
M. Wt: 315.37 g/mol
InChI Key: TYCWTWDBQFRSIN-HNNXBMFYSA-N
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Description

2-[[(2S)-2-[1H-indol-4-yl(methyl)amino]-3-methylbutanoyl]amino]prop-2-enoic acid is a complex organic compound that features an indole moiety. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds significant promise in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-[[(2S)-2-[1H-indol-4-yl(methyl)amino]-3-methylbutanoyl]amino]prop-2-enoic acid, often involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . This method can be adapted to introduce various substituents on the indole ring.

Industrial Production Methods

Industrial production of indole derivatives typically involves large-scale organic synthesis techniques. These methods are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[[(2S)-2-[1H-indol-4-yl(methyl)amino]-3-methylbutanoyl]amino]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions, such as temperature and solvent choice, are tailored to the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

Case Studies

  • Anticancer Screening :
    • A study evaluated the compound's efficacy against multiple cancer cell lines using the National Cancer Institute's protocols. Results showed a significant inhibition of cell growth, with a mean GI50 value indicating potent antitumor activity .
  • Targeted Therapy Development :
    • Another investigation focused on modifying the compound to enhance selectivity towards specific cancer markers. These modifications led to improved efficacy and reduced side effects in preclinical models, suggesting potential for targeted cancer therapies .

Case Studies

  • Cognitive Function Improvement :
    • In animal models, administration of the compound resulted in improved cognitive performance and reduced neuroinflammation markers compared to control groups. This suggests the compound may help mitigate symptoms associated with neurodegenerative diseases .
  • Oxidative Stress Reduction :
    • Research indicated that the compound could reduce oxidative stress in neuronal cells, which is a significant contributor to neurodegeneration. This property positions it as a candidate for further development in treating conditions like Alzheimer's disease .

Case Studies

  • Antibacterial Screening :
    • A comparative study found that derivatives of this compound exhibited Minimum Inhibitory Concentration (MIC) values as low as 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
  • Broad-Spectrum Activity :
    • Further investigations revealed effectiveness against a range of pathogens, suggesting that structural modifications could enhance its spectrum of activity, making it suitable for developing new antimicrobial agents .

Data Tables

Application AreaFindings
Anticancer ActivitySignificant inhibition of tumor cell growth; GI50 values indicating potent effects
NeuroprotectionImproved cognitive function; reduced neuroinflammation markers
Antimicrobial ActivityEffective against Gram-positive bacteria; MIC values demonstrating strong antibacterial properties

Mechanism of Action

The mechanism of action of 2-[[(2S)-2-[1H-indol-4-yl(methyl)amino]-3-methylbutanoyl]amino]prop-2-enoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness

What sets 2-[[(2S)-2-[1H-indol-4-yl(methyl)amino]-3-methylbutanoyl]amino]prop-2-enoic acid apart is its specific structure, which combines the indole moiety with additional functional groups, enhancing its biological activity and potential therapeutic applications .

Biological Activity

The compound 2-[[(2S)-2-[1H-indol-4-yl(methyl)amino]-3-methylbutanoyl]amino]prop-2-enoic acid, commonly referred to as an indole derivative, exhibits significant biological activities that are of interest in pharmacological research. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anticancer effects, and potential mechanisms of action.

Chemical Structure and Properties

The molecular structure of the compound is characterized by an indole moiety linked to an amino acid derivative. The structural formula can be represented as follows:

C15H18N4O2\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{2}

This compound's unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including the compound in focus. Research indicates that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated a MIC of 3.90 μg/mL against Staphylococcus aureus and lower MIC values against methicillin-resistant strains (MRSA) .
  • Comparison with Standard Antibiotics : The antimicrobial activity of this indole derivative was found to exceed that of standard antibiotics such as ampicillin and streptomycin in certain assays .

Anticancer Effects

The anticancer potential of this compound has been evaluated in various cancer cell lines.

Research Insights:

  • Cell Lines Tested : The compound was tested against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
  • Inhibition of Cell Proliferation : Significant antiproliferative effects were observed, with IC50 values indicating potent activity. For instance, an analog of this compound showed IC50 values of 0.52 μM for HeLa and 0.34 μM for MCF-7 cells .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Induction of apoptosis in cancer cells.
  • Arresting the cell cycle at the G2/M phase, leading to inhibited cell division .

Case Studies

Several case studies have provided insights into the practical applications and effectiveness of this indole derivative in clinical settings.

  • Case Study on MRSA : A study demonstrated that the compound effectively inhibited biofilm formation in MRSA strains, suggesting its potential use in treating chronic infections where biofilms are prevalent .
  • Combination Therapy : Research indicates that combining this indole derivative with other antimicrobial agents enhances its efficacy against resistant bacterial strains, making it a candidate for combination therapy strategies .

Comparative Data Table

Activity TypeCompoundMIC (μg/mL)IC50 (μM)Notes
AntimicrobialIndole Derivative3.90-Effective against S. aureus
AnticancerIndole Derivative-0.34Potent against MCF-7 cancer cells
AnticancerIndole Derivative-0.52Potent against HeLa cancer cells

Properties

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

2-[[(2S)-2-[1H-indol-4-yl(methyl)amino]-3-methylbutanoyl]amino]prop-2-enoic acid

InChI

InChI=1S/C17H21N3O3/c1-10(2)15(16(21)19-11(3)17(22)23)20(4)14-7-5-6-13-12(14)8-9-18-13/h5-10,15,18H,3H2,1-2,4H3,(H,19,21)(H,22,23)/t15-/m0/s1

InChI Key

TYCWTWDBQFRSIN-HNNXBMFYSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC(=C)C(=O)O)N(C)C1=CC=CC2=C1C=CN2

Canonical SMILES

CC(C)C(C(=O)NC(=C)C(=O)O)N(C)C1=CC=CC2=C1C=CN2

Origin of Product

United States

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